molecular formula C8H5BrOS B1627238 5-Bromo-1-benzothiophen-4-ol CAS No. 34576-98-2

5-Bromo-1-benzothiophen-4-ol

Cat. No.: B1627238
CAS No.: 34576-98-2
M. Wt: 229.1 g/mol
InChI Key: RCWMLFOECUDVQL-UHFFFAOYSA-N
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Description

5-Bromo-1-benzothiophen-4-ol is an organosulfur compound with the molecular formula C8H5BrOS. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. The presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-1-benzothiophen-4-ol can be synthesized through several methods. One common approach involves the bromination of 1-benzothiophen-4-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures.

Another method involves the use of aryne intermediates. Aryne reactions with alkynyl sulfides can afford benzothiophene derivatives, including this compound, in a one-step intermolecular manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-benzothiophen-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-1-benzothiophen-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    1-Benzothiophen-4-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Chloro-1-benzothiophen-4-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    5-Iodo-1-benzothiophen-4-ol:

Uniqueness

5-Bromo-1-benzothiophen-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its chloro and iodo analogs .

Properties

IUPAC Name

5-bromo-1-benzothiophen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWMLFOECUDVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590194
Record name 5-Bromo-1-benzothiophene-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34576-98-2
Record name 5-Bromobenzo[b]thiophene-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34576-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-benzothiophene-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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